molecular formula C13H19NO B1399898 [1-Cyclopropyl-2-(4-ethylphenoxy)ethyl]amine CAS No. 1341840-61-6

[1-Cyclopropyl-2-(4-ethylphenoxy)ethyl]amine

Cat. No. B1399898
CAS RN: 1341840-61-6
M. Wt: 205.3 g/mol
InChI Key: CGOQHAXXPYNEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-Cyclopropyl-2-(4-ethylphenoxy)ethyl]amine”, also known as CEPE, is a novel compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It has a molecular weight of 205.3 g/mol .

Scientific Research Applications

  • Palladium-Catalyzed Amination : The paper by Al-taweel et al. (2019) discusses the preparation of cyclopropyl-containing compounds through palladium-catalyzed amination, highlighting the synthesis of novel compounds with potential antibacterial activity (Al-taweel, Al-Trawneh, & Al-Trawneh, 2019).

  • Cyclopropanation in Medicinal Chemistry : Derosa et al. (2018) developed a Chan-Lam cyclopropylation reaction for synthesizing small molecules containing cyclopropane-heteroatom linkages, crucial in medicinal chemistry (Derosa et al., 2018).

  • Synthesis of Triazol Derivatives : Xin (2003) described the synthesis of ethyl 4 (2 phenoxyethyl) 1,2,4 triazol 3 one, a process involving Williamson synthesis and reductive amination, emphasizing the chemical versatility of cyclopropyl-containing compounds (Xin, 2003).

  • Hydrocarbonation and Hydroamination : Nakamura et al. (2003) explored the palladium-catalyzed hydrocarbonation and hydroamination of dihexylcyclopropene, demonstrating the chemical reactivity of cyclopropyl derivatives (Nakamura, Bajracharya, & Yamamoto, 2003).

  • Cyclopropanation Reactions : Piotrowski and Kerr (2018) reported a tandem cyclopropanation/Cloke-Wilson rearrangement for synthesizing heterocyclic scaffolds, highlighting the synthetic potential of cyclopropyl-based reactions (Piotrowski & Kerr, 2018).

properties

IUPAC Name

1-cyclopropyl-2-(4-ethylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-10-3-7-12(8-4-10)15-9-13(14)11-5-6-11/h3-4,7-8,11,13H,2,5-6,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOQHAXXPYNEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-Cyclopropyl-2-(4-ethylphenoxy)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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